Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate
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Overview
Description
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate is a complex organic compound with a molecular formula of C17H28N2O3.C2H2O4 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate typically involves the reaction of 3-methoxy-2-propoxybenzoic acid with 3-diethylaminopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-diethylaminopropyl)-2-ethoxy-3-methoxybenzamide, oxalate
- N-(3-diethylaminopropyl)-2-butoxy-3-methoxybenzamide, oxalate
Uniqueness
Benzamide, N-(3-diethylaminopropyl)-3-methoxy-2-propoxy-, oxalate is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its combination of methoxy and propoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
23966-76-9 |
---|---|
Molecular Formula |
C20H32N2O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-3-methoxy-2-propoxybenzamide;oxalic acid |
InChI |
InChI=1S/C18H30N2O3.C2H2O4/c1-5-14-23-17-15(10-8-11-16(17)22-4)18(21)19-12-9-13-20(6-2)7-3;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,19,21);(H,3,4)(H,5,6) |
InChI Key |
MVNBKZSYYRLNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)NCCCN(CC)CC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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